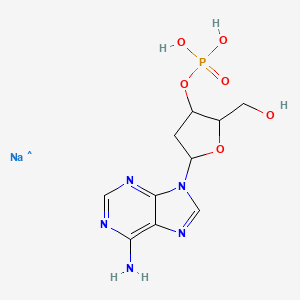

![molecular formula C15H19N6O5ST3 B1140978 S-Adenosyl-L-[methyl-3H]methionine CAS No. 111093-45-9](/img/structure/B1140978.png)

S-Adenosyl-L-[methyl-3H]methionine

Übersicht

Beschreibung

S-Adenosyl-L-methionine (SAMe) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a direct metabolite of the essential amino acid L-methionine . It is produced naturally in the body, mainly by the liver, and is also manufactured synthetically .

Synthesis Analysis

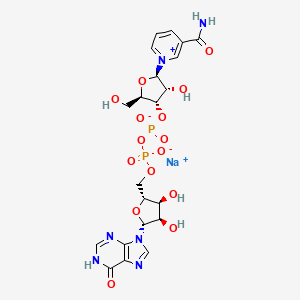

SAMe is synthesized from ATP and methionine by the enzyme S-Adenosylmethionine synthetase . It is known to donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as SAMe itself can be modified prior to the group transfer .Molecular Structure Analysis

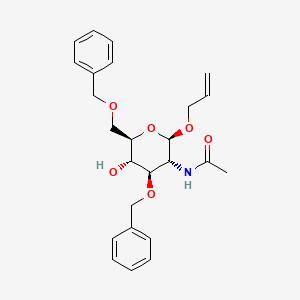

S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . Depending on the enzyme, S-adenosyl methionine can be converted into one of three products: adenosyl radical, S-adenosyl homocysteine, or methylthioadenosine .Physical And Chemical Properties Analysis

SAMe is a naturally occurring trialkyl sulfonium molecule . It is a derivative of methionine and a cofactor for multiple synthetic pathways, particularly as a methyl group donor . It is produced naturally in the body, mainly by the liver, and is manufactured synthetically .Wissenschaftliche Forschungsanwendungen

Cellular Biochemistry and Molecular Basis : SAMe plays a central role in cellular biochemistry, acting as a precursor to various metabolic pathways including methylation, aminopropylation, and transsulfuration. Its biochemical and molecular roles provide a foundation for clinical studies in areas like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

Therapeutic Use in Liver Disease : SAMe's role in liver disease has garnered interest due to its involvement in methylation and synthesis of glutathione, a key antioxidant. Although SAMe synthesis is depressed in chronic liver disease, its therapeutic application is still under investigation, with no large, high-quality clinical trials establishing its utility in specific liver diseases to date (Anstee & Day, 2012).

DNA Methyltransferases and Biopolymer Functionalization : SAMe analogs with extended carbon chains have been synthesized and used as cofactors for DNA methyltransferases. This has enabled the targeted functionalization of biopolymers, demonstrating high utility in this area (Dalhoff et al., 2006).

Microbial Production : SAMe has been produced using metabolic engineering of Corynebacterium glutamicum. This method presents a potential application for bacterial production of SAMe without the addition of L-methionine (Han et al., 2016).

Pharmacokinetics in Animals : The pharmacokinetic aspects of SAMe have been studied in various animal species, particularly in the context of its therapeutic use (Stramentinoli & Catto, 1976).

Methyltransferase Enzymes in Biocatalysis and Biotechnological Applications : SAMe-dependent methyltransferases are crucial enzymes in biocatalysis, biosynthesis, and other biotechnological applications. They play a critical role in transferring methyl groups to various biomolecules, impacting disease processes and industrial chemical processing (Struck et al., 2012).

Hepatoprotective Effects : SAMe shows potential hepatoprotective effects against alcohol- and cytochrome P450 2E1-induced liver injury. It participates in glutathione synthesis and regulates hepatocyte growth, differentiation, and death (Cederbaum, 2010).

Safety And Hazards

Zukünftige Richtungen

Despite the biological versatility of SAMe, it nevertheless parallels the chemistry of sulfonium compounds used in organic synthesis . The question thus becomes how enzymes catalyze distinct transformations via subtle differences in their active sites . This opens up new avenues for research into the discovery of novel SAM utilizing enzymes that rely on Lewis acid/base chemistry as opposed to radical mechanisms of catalysis .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(tritritiomethyl)sulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1T3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-QGRBLFOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015576 | |

| Record name | S-Adenosyl-(methyl-3H)-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Adenosyl-L-[methyl-3H]methionine | |

CAS RN |

111093-45-9 | |

| Record name | S-Adenosyl-(methyl-3H)-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)